Barium citrate heptahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Barium citrate heptahydrate is a useful biochemical for applications in proteomics research [SCBT, Barium citrate tribasic heptahydrate | CAS 6487-29-2, ]. Proteomics is the field of science that studies the entire set of proteins expressed by an organism, system, or biological sample. Barium citrate plays a role in protein precipitation, a technique used to isolate and enrich proteins from complex mixtures.

Here's how barium citrate heptahydrate is involved in protein precipitation:

- Selective Precipitation: Barium citrate has the ability to selectively precipitate certain classes of proteins, such as negatively charged proteins, while leaving others in solution [Rosenfeld et al., 2011]. This allows researchers to enrich specific protein populations for further analysis.

- High Protein Yield: Barium citrate precipitation is known for its efficiency in recovering high amounts of protein from biological samples [Dornhofer et al., 2012]. This is especially important when working with limited sample material.

- Compatibility with Downstream Applications: Barium citrate precipitation is compatible with various downstream proteomic techniques, including mass spectrometry and gel electrophoresis [Gharahdaghi et al., 2000]. This allows for seamless integration of the protein isolation step into the overall proteomics workflow.

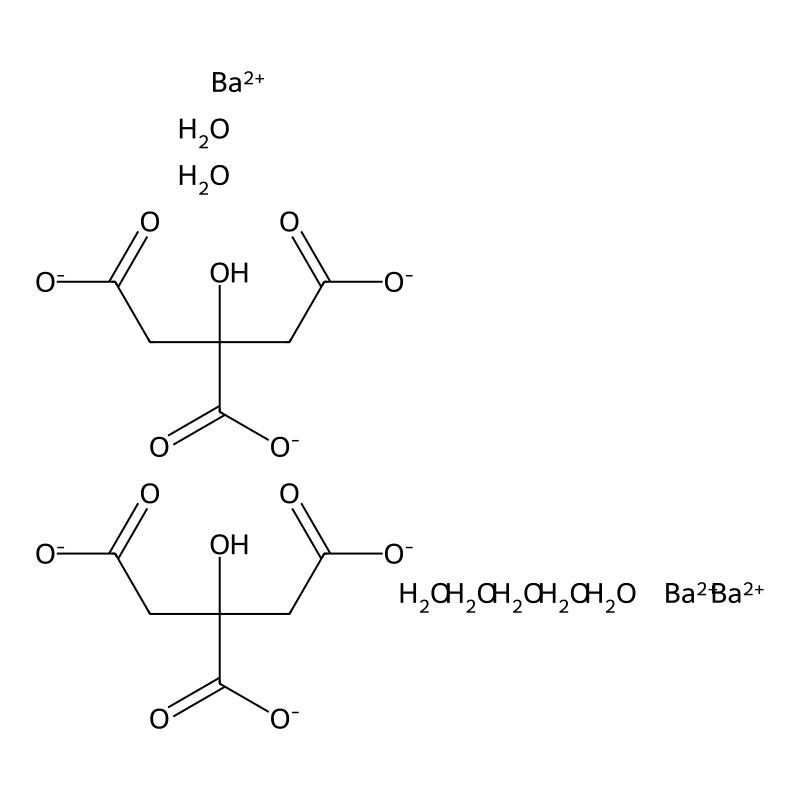

Barium citrate heptahydrate, with the chemical formula C₁₂H₂₄Ba₃O₂₁·7H₂O, is a crystalline compound formed from barium and citric acid. It appears as a white to off-white solid and is classified as a tribasic salt due to the presence of three barium ions per molecule. This compound is notable for its solubility in water and its ability to form complexes with various anions, making it useful in different chemical applications. Barium citrate heptahydrate is also recognized for its role in the synthesis of other barium compounds and materials .

- Dehydration: The first stage involves the loss of water molecules, leading to the formation of anhydrous barium citrate.

- Decomposition: In subsequent stages, the citrate groups decompose, resulting in the formation of barium carbonate and other products .

- Reactions with Acids: Barium citrate reacts with strong acids to release citric acid and form soluble barium salts, such as barium chloride or barium sulfate, depending on the acid used .

Barium citrate heptahydrate has been studied for its potential biological activities. While barium itself can be toxic at high concentrations, certain barium compounds have demonstrated beneficial effects in specific contexts:

- Antimicrobial Properties: Some studies suggest that barium citrate may exhibit antimicrobial activity against various pathogens, although more research is needed to confirm these effects.

- Potential Use in Medicine: Barium compounds are often used in medical imaging (e.g., barium swallow tests), but the specific role of barium citrate heptahydrate in therapeutic contexts remains under investigation .

The synthesis of barium citrate heptahydrate typically involves the reaction of barium hydroxide or barium carbonate with citric acid in an aqueous solution. The general procedure includes:

- Preparation of Solutions: Dissolve barium hydroxide or carbonate in water to create a barium solution.

- Addition of Citric Acid: Gradually add citric acid to the barium solution while stirring continuously.

- Crystallization: Allow the solution to cool and evaporate slowly to promote crystallization of barium citrate heptahydrate.

- Filtration and Drying: Filter the crystals and dry them under controlled conditions to obtain pure barium citrate heptahydrate .

Barium citrate heptahydrate has several applications across various fields:

- Chemical Synthesis: It serves as a precursor for producing other barium compounds and materials, including ceramics and catalysts.

- Medical Imaging: Although not directly used in imaging, it contributes to formulations that utilize barium salts for diagnostic purposes.

- Food Industry: It may be used as a food additive due to its properties as a stabilizer or thickening agent .

Research into the interactions of barium citrate heptahydrate with other compounds is ongoing. Key areas include:

- Complex Formation: Studies have shown that it can form complexes with organic acids, which may enhance its solubility and bioavailability.

- Toxicological Assessments: Investigations into how it interacts with biological systems are critical for understanding its safety profile and potential therapeutic uses .

Barium citrate heptahydrate shares similarities with several other barium compounds, each having unique properties:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Barium Hydroxide | Ba(OH)₂ | Strong base; used in titrations and organic synthesis |

| Barium Carbonate | BaCO₃ | Insoluble salt; used in ceramics and as a pigment |

| Barium Sulfate | BaSO₄ | Very low solubility; used in medical imaging |

| Barium Acetate | Ba(C₂H₃O₂)₂ | Soluble; used in organic synthesis |

| Barium Nitrate | Ba(NO₃)₂ | Soluble; used as a reagent in various

Hydrogen Bond Acceptor Count 21

Hydrogen Bond Donor Count 9

Exact Mass 917.796749 g/mol

Monoisotopic Mass 917.796749 g/mol

Heavy Atom Count 36

UNII

MOB48RB638

Dates

Last modified: 11-23-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|